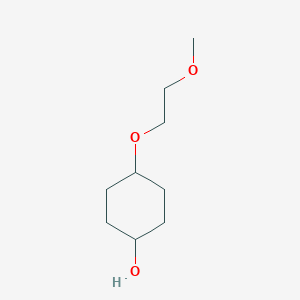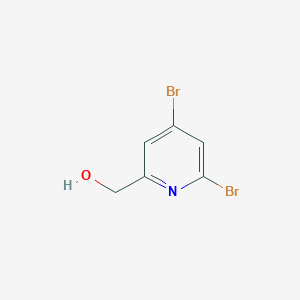
(4,6-Dibromo-2-pyridyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,6-Dibromo-2-pyridyl)methanol” is a compound formed by the reaction of pyridine with formaldehyde in the presence of hydrobromic acid. It has a molecular formula of C6H5Br2NO and a molecular weight of 266.92 g/mol .
Synthesis Analysis
The synthesis of “(4,6-Dibromo-2-pyridyl)methanol” involves the reaction of pyridine with formaldehyde in the presence of hydrobromic acid. Dibromination reactions are commonly used in organic chemistry for the synthesis of dibromoalkanes .Molecular Structure Analysis
The molecular structure of “(4,6-Dibromo-2-pyridyl)methanol” is characterized by a pyridine ring substituted with two bromine atoms and one methanol group . The exact structure can be determined using techniques such as NMR, HPLC, and LC-MS .Mecanismo De Acción
Target of Action
It is known that pyridine derivatives, such as picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde, have been the subject of several experimental and theoretical investigations .
Mode of Action
For instance, treatment of 4-hydroxy-2,6-dibromopyridine with four equivalents of deprotonated pyrazole in hot diglyme affords 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine . This suggests that (4,6-Dibromo-2-pyridyl)methanol may interact with its targets through similar chemical reactions.
Biochemical Pathways
strain CNP-8 . This suggests that (4,6-Dibromo-2-pyridyl)methanol might be involved in similar biochemical pathways.
Result of Action
It is known that pyridine derivatives can exhibit various effects, such as spin-crossover behavior . This suggests that (4,6-Dibromo-2-pyridyl)methanol might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4,6-Dibromo-2-pyridyl)methanol. For instance, 2,2-Dibromo-2-cyanoacetamide (DBNPA), a compound with a similar structure, has been used as a biocide in industrial water applications due to its instantaneous antimicrobial activity and rapid chemical breakdown . This suggests that (4,6-Dibromo-2-pyridyl)methanol might also be influenced by environmental factors such as pH, temperature, and the presence of other chemicals.
Propiedades
IUPAC Name |
(4,6-dibromopyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEGPEUBRQWLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dibromopyridin-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

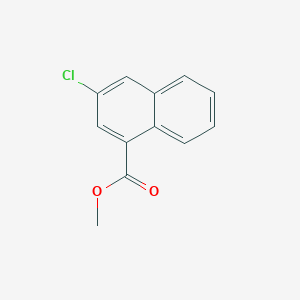

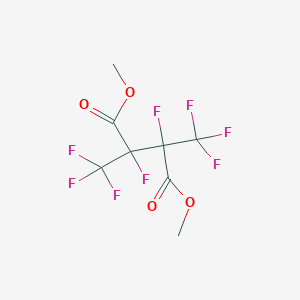
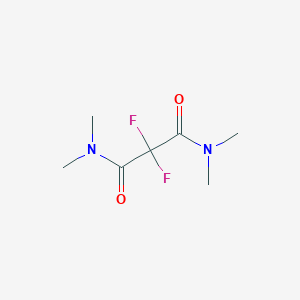
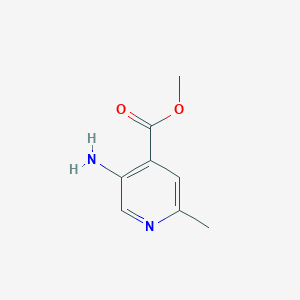
aminophenylboronic acid](/img/structure/B6324571.png)
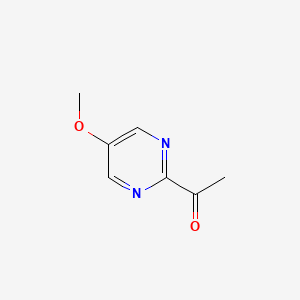
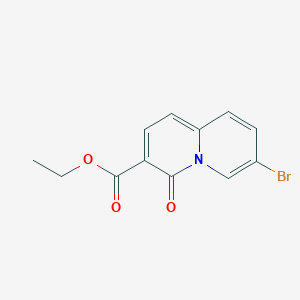

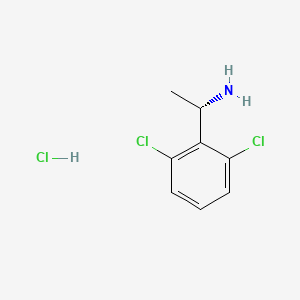
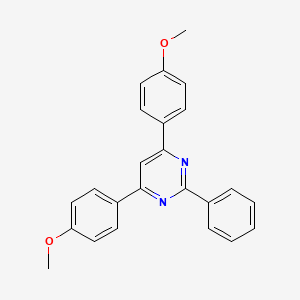
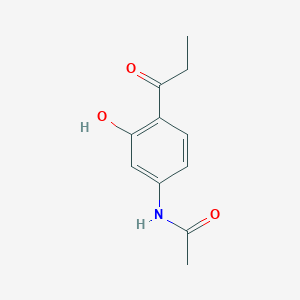
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)
